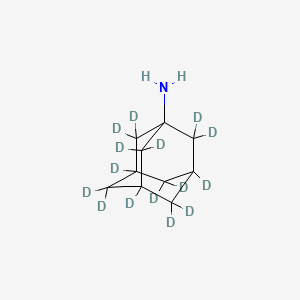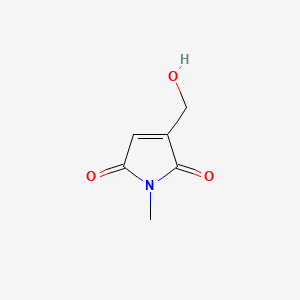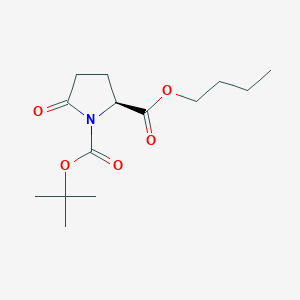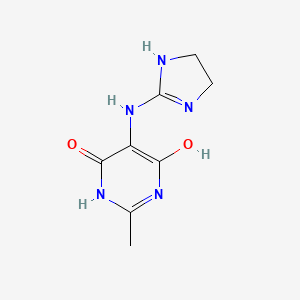
1,3-Benzoxathiole,2-isocyanato-2-(trifluoromethyl)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzoxathiole,2-isocyanato-2-(trifluoromethyl)-(9CI) is a chemical compound that belongs to the class of isocyanates. It has been extensively studied for its potential applications in the field of scientific research.
Wirkmechanismus
The mechanism of action of 1,3-Benzoxathiole,2-isocyanato-2-(trifluoromethyl)-(9CI) involves the binding of the compound to the active site of the carbonic anhydrase enzyme. This binding inhibits the activity of the enzyme, leading to a decrease in the production of bicarbonate ions and an increase in the concentration of carbon dioxide in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1,3-Benzoxathiole,2-isocyanato-2-(trifluoromethyl)-(9CI) are primarily related to its inhibition of carbonic anhydrase. This inhibition can lead to a decrease in the production of bicarbonate ions, which can cause metabolic acidosis. However, this effect can also be beneficial in the treatment of diseases such as glaucoma, epilepsy, and altitude sickness.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,3-Benzoxathiole,2-isocyanato-2-(trifluoromethyl)-(9CI) in lab experiments is its potent inhibition of carbonic anhydrase. This makes it a useful tool for studying the role of this enzyme in various physiological processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
For the study of this compound include the development of new inhibitors of carbonic anhydrase, the study of its effects on other physiological processes, and its potential use in the treatment of various diseases.
Synthesemethoden
The synthesis method of 1,3-Benzoxathiole,2-isocyanato-2-(trifluoromethyl)-(9CI) involves the reaction of 2-trifluoromethylphenyl isocyanate with 1,3-benzoxathiole. The reaction is carried out under anhydrous conditions in the presence of a suitable solvent such as dichloromethane or chloroform. The yield of the product is typically in the range of 50-70%.
Wissenschaftliche Forschungsanwendungen
1,3-Benzoxathiole,2-isocyanato-2-(trifluoromethyl)-(9CI) has been used in various scientific research applications. It has been found to be a potent inhibitor of the enzyme carbonic anhydrase, which plays a crucial role in the regulation of acid-base balance in the body. This inhibition can be useful in the treatment of diseases such as glaucoma, epilepsy, and altitude sickness.
Eigenschaften
CAS-Nummer |
159259-21-9 |
|---|---|
Molekularformel |
C9H4F3NO2S |
Molekulargewicht |
247.191 |
IUPAC-Name |
2-isocyanato-2-(trifluoromethyl)-1,3-benzoxathiole |
InChI |
InChI=1S/C9H4F3NO2S/c10-8(11,12)9(13-5-14)15-6-3-1-2-4-7(6)16-9/h1-4H |
InChI-Schlüssel |
CNVYXKIUEJLBNG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)OC(S2)(C(F)(F)F)N=C=O |
Synonyme |
1,3-Benzoxathiole,2-isocyanato-2-(trifluoromethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7aH-[1,3]Thiazolo[3,2-d][1,2,4]oxadiazole](/img/structure/B586507.png)
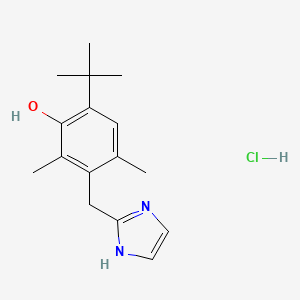
![(2R,5S,10aS,10bS)-Octahydro-10b-hydroxy-5-isobutyl-2-isopropyl-3,6-dioxo-8H-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazine-2-carboxylic Acid](/img/structure/B586512.png)

